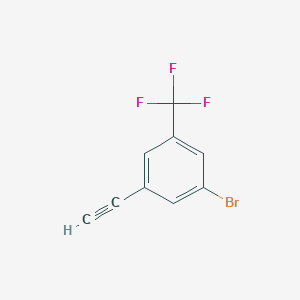

1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H4BrF3 . It is used in various chemical reactions, particularly as a precursor in the synthesis of other compounds .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C9H4BrF3 . The compound contains a benzene ring substituted with a bromo group, an ethynyl group, and a trifluoromethyl group .Scientific Research Applications

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene has been identified as a versatile starting material for organometallic synthesis. This compound is prepared using strongly acidic media and can undergo a number of synthetically useful reactions, leading to the creation of phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).

Ethynylferrocene Compounds Synthesis

The compound has been used in the synthesis of new ethynylferrocene compounds, demonstrating its utility in palladium-catalyzed cross-coupling reactions. These compounds are significant due to their electrochemical properties, showing reversible oxidations in single-step electron processes (Fink et al., 1997).

Aryne Route to Naphthalenes

1-Bromo-3-(trifluoromethoxy)benzene has been used in generating arynes, which are then intercepted with furan to produce [4+2] cycloadducts. These adducts can be further processed into naphthalenes, demonstrating a unique pathway for the synthesis of these compounds (Schlosser & Castagnetti, 2001).

Reagent-Modulated Site Selectivity

This compound is used to study the reagent-modulated site selectivity in deprotonation reactions. Understanding this selectivity is crucial for synthesizing compounds with precise structural requirements (Mongin et al., 1996).

Solid State Structure Studies

The solid-state structures of bromo- and fluoro-substituted ethynylbenzenes, including compounds similar to 1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene, have been examined. This research is valuable for understanding the molecular packing in solid states (Robinson et al., 1998).

Properties

IUPAC Name |

1-bromo-3-ethynyl-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3/c1-2-6-3-7(9(11,12)13)5-8(10)4-6/h1,3-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNAMABCFIOCQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2416415.png)

![(E)-ethyl 2-(3-cinnamyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2416416.png)

![2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2416419.png)

![tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride](/img/structure/B2416423.png)

![2-Oxo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2416425.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2416427.png)